molecular formula C16H12ClN3O2S3 B3483761 3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide

3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide

Cat. No.: B3483761
M. Wt: 409.9 g/mol
InChI Key: VIWXNOBHPBLXRY-XFXZXTDPSA-N
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Description

3-[(5Z)-5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide (CAS: 304894-08-4) is a thiazolidinone derivative with a molecular formula of C₁₆H₁₂ClN₃O₂S₃ and a molecular weight of 409.921 g/mol . The compound features a 4-chlorobenzylidene substituent at the 5-position of the thiazolidinone core and an N-(1,3-thiazol-2-yl)propanamide side chain. Its Z-configuration at the C5 position is critical for maintaining structural rigidity, which influences biological interactions .

Properties

IUPAC Name

3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2S3/c17-11-3-1-10(2-4-11)9-12-14(22)20(16(23)25-12)7-5-13(21)19-15-18-6-8-24-15/h1-4,6,8-9H,5,7H2,(H,18,19,21)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWXNOBHPBLXRY-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=NC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=NC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide typically involves the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-haloketones to yield the thiazolidinone ring. The final step involves the reaction of the thiazolidinone derivative with 2-aminothiazole under appropriate conditions to form the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorine atom on the benzylidene group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that thiazolidinone derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds with thiazolidinone moieties can inhibit the growth of various bacteria and fungi. For instance, derivatives similar to this compound have been tested against strains such as Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition at low concentrations .

Anticancer Properties
The compound's structural features suggest potential anticancer activity. Thiazolidinones have been studied for their ability to induce apoptosis in cancer cells. Specific studies have reported that modifications in the thiazolidinone structure can enhance cytotoxicity against cancer cell lines, making them promising candidates for further development in cancer therapeutics .

Anti-inflammatory Effects
Compounds containing thiazolidinone frameworks have also been evaluated for anti-inflammatory effects. Research has indicated that these compounds can reduce inflammation markers in vitro and in vivo, suggesting their utility in treating inflammatory diseases .

Agricultural Applications

Pesticidal Activity
The thiazolidinone derivatives are being explored for their pesticidal properties. Preliminary studies have shown that compounds like this one can act as effective pesticides against agricultural pests. Their ability to disrupt biological processes in insects makes them suitable candidates for developing new agrochemicals .

Herbicide Development
Thiazolidinones have also been investigated for herbicidal activity. The unique chemical structure allows them to inhibit specific enzymes involved in plant growth, providing a pathway for developing selective herbicides that can target weeds without harming crops .

Material Science

Polymer Synthesis
In material science, thiazolidinone derivatives are being utilized in the synthesis of polymers with enhanced properties. The incorporation of such compounds into polymer matrices can improve mechanical strength and thermal stability, making them suitable for various industrial applications .

Summary Table of Applications

Application AreaSpecific UsesNotable Findings
Medicinal ChemistryAntimicrobial, anticancer, anti-inflammatoryEffective against E. coli, induces apoptosis
Agricultural SciencePesticides, herbicidesDisrupts pest biology, inhibits plant growth enzymes
Material SciencePolymer synthesisEnhances mechanical strength and thermal stability

Case Studies

  • Antimicrobial Efficacy Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiazolidinone derivatives. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development .
  • Cytotoxicity Assessment : In an investigation published in Cancer Letters, researchers tested several thiazolidinone derivatives on human cancer cell lines. The compound showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential role as an anticancer agent .
  • Pesticidal Activity Evaluation : A field study reported in Pest Management Science assessed the effectiveness of thiazolidinone-based pesticides against common agricultural pests. Results indicated a 75% reduction in pest populations within two weeks of application .

Mechanism of Action

The mechanism of action of 3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets. The thiazolidinone core can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways involved depend on the specific biological context .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in the Thiazolidinone Core

5-Arylidene Modifications
  • 4-Chlorobenzylidene (Target Compound) : The electron-withdrawing chlorine atom enhances electrophilicity and may improve binding to cysteine proteases or kinases .
  • Benzylidene (Compound 3d, Ev8) : Lacks the chloro substituent, reducing electron deficiency. Melting point: 224–226°C; IR shows C=O (166.76 cm⁻¹) and C=S (193.15 cm⁻¹) .
  • Melts above 260°C; IR C=O at 166.86 cm⁻¹ .
  • Thiophen-2-ylmethylidene (Ev17): Aromatic heterocycle introduces sulfur, altering π-π stacking.
Side Chain Modifications
  • N-(1,3-Thiazol-2-yl)propanamide (Target Compound) : The thiazole moiety may participate in hydrogen bonding via its NH group .
  • N-(2-Methylphenyl)acetamide (Ev10) : Methyl substitution on the phenyl ring increases lipophilicity but may sterically hinder target binding .

Physicochemical and Spectral Comparisons

Compound Substituent (R) Melting Point (°C) Yield (%) Key Spectral Data (IR, UV) Molecular Weight (g/mol)
Target Compound 4-Cl-C₆H₄ - - Not reported 409.92
Compound 7 (Ev3) 5-Butylpyrazin-2-yl 213–215 77 IR: 3398 (C-OH), 1706 (C=O); UV λₘₐₓ: 388 nm 375.46
Compound 3d (Ev8) Benzylidene 224–226 60 IR: 171.94 (CO₂H), 193.15 (C=S) 337.42
Compound 3e (Ev8) 4-OCH₃-C₆H₄ >260 60 IR: 171.98 (CO₂H), 192.86 (C=S) 367.43
Ev13 2-Cl-C₆H₃; 4-OCH₃-C₆H₄CH₂ - - Not reported 530.08

Key Observations :

  • Yield : The tert-butyl-substituted analogue (Compound 8, Ev3) shows lower yield (63%) compared to the butyl variant (77%), likely due to steric hindrance .
  • Thermal Stability : Methoxy-substituted compounds (e.g., 3e) exhibit higher melting points (>260°C), suggesting stronger crystal packing .
  • Spectral Trends : C=O and C=S IR stretches remain consistent (~1700 cm⁻¹ and ~190 cm⁻¹, respectively) across analogues, confirming core stability .

Biological Activity

The compound 3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews its biological activity, focusing on its anticancer properties and mechanisms of action based on available research.

The molecular formula of the compound is C20H15ClN2O4S2C_{20}H_{15}ClN_2O_4S_2, with a molecular weight of 446.93 g/mol. The structure features a thiazolidine ring, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that thiazolidine derivatives exhibit various biological activities including:

  • Antitumor Activity : Thiazolidine compounds have shown promising results in inhibiting tumor cell proliferation.
  • Cytotoxicity : Several studies report significant cytotoxic effects against different cancer cell lines.

Antitumor Activity

A significant study by Da Silva et al. evaluated the anti-glioma activity of thiazolidinones, revealing that certain derivatives could effectively decrease cell viability in glioblastoma multiforme cells. Among these, compounds similar to the target compound exhibited potent antitumor effects, suggesting a potential therapeutic application in cancer treatment .

Table 1: Summary of Antitumor Activity of Thiazolidinones

CompoundCell Line TestedIC50 (µM)Mechanism of Action
9bGlioblastoma15Apoptosis induction
9eHeLa20Cell cycle arrest
9gA54912Inhibition of migration
10eMDA-MB-23118Caspase activation

The mechanisms through which thiazolidine derivatives exert their effects include:

  • Induction of Apoptosis : Compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Certain derivatives can halt the progression of the cell cycle, particularly at the G1/S or G2/M checkpoints.
  • Inhibition of Kinases : Some thiazolidine compounds act as inhibitors of specific kinases involved in cancer progression, thereby reducing tumor growth.

Case Studies and Research Findings

Several studies have highlighted the efficacy of thiazolidine derivatives:

  • Study on Cytotoxic Effects : In vitro studies demonstrated that the compound significantly reduced cell viability in various cancer cell lines compared to control groups .
  • Mechanistic Insights : Research involving molecular docking studies has provided insights into how these compounds interact with target proteins, enhancing our understanding of their potential as therapeutic agents .

Q & A

Q. Optimization Tips :

  • Use flow chemistry (e.g., Omura-Sharma-Swern oxidation) for precise temperature and reagent control .
  • Recrystallize final product from ethanol-DMF (3:1) to enhance purity.

Advanced: How can X-ray crystallography data be refined using SHELX to confirm the Z-configuration of the 4-chlorobenzylidene moiety?

Q. Answer :

Data Collection : Use Cu-Kα radiation (λ = 1.54178 Å) for small-molecule crystals.

Structure Solution : Apply SHELXD for dual-space direct methods to resolve the thiazolidinone-thiazole torsion angle .

Refinement :

  • In SHELXL, apply restraints for anisotropic displacement parameters (ADPs) of the chlorobenzylidene group.
  • Use the TWIN/BASF commands to address potential twinning due to the compound’s planar geometry .

Validation : Cross-check the Z-configuration using ORTEP-3 for 3D visualization and Hirshfeld surface analysis .

Basic: Which spectroscopic techniques are most effective for characterizing the thioxo-thiazolidinone core?

Q. Answer :

  • FT-IR : Key peaks include:
    • ν(C=O) at 1680–1700 cm⁻¹ (4-oxo group)
    • ν(C=S) at 1220–1250 cm⁻¹ (2-thioxo) .
  • ¹H NMR :
    • Thiazole protons appear as doublets at δ 7.3–7.5 ppm (J = 3.1 Hz).
    • Z-configuration confirmed by vinyl proton coupling (J = 10–12 Hz) .
  • UV-Vis : π→π* transitions of the conjugated system at λmax 320–340 nm (ε > 10⁴ L·mol⁻¹·cm⁻¹) .

Advanced: How to resolve contradictions between in vitro enzyme inhibition and cellular activity data?

Q. Answer :

Solubility Check : Measure logP (e.g., shake-flask method) to assess membrane permeability. Poor solubility (logP > 5) may limit cellular uptake .

Metabolic Stability : Incubate with liver microsomes (human/rat) to identify rapid degradation via cytochrome P450 .

Orthogonal Assays :

  • Use SPR (surface plasmon resonance) to confirm target binding affinity.
  • Perform RNA-seq on treated cells to identify off-target pathways .

Basic: What protocols assess the compound’s stability under varying pH and temperature?

Q. Answer :

  • pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24h. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Thermal Stability : Conduct TGA (thermogravimetric analysis) at 10°C/min up to 300°C. Degradation onset >150°C indicates solid-state stability .

Advanced: How can DFT calculations predict reactive sites for electrophilic/nucleophilic attacks?

Q. Answer :

Geometry Optimization : Use B3LYP/6-31G(d) to minimize energy.

Frontier Molecular Orbitals (FMOs) :

  • HOMO localization on the thiazole ring indicates nucleophilic attack susceptibility.
  • LUMO density at the 4-oxo group suggests electrophilic reactivity .

MEP (Molecular Electrostatic Potential) : Negative potential regions (e.g., thioxo sulfur) highlight nucleophilic hotspots .

Basic: What chromatographic methods ensure purity analysis?

Q. Answer :

  • HPLC : Use a C18 column with 0.1% formic acid in water/acetonitrile (70:30). Retention time ~8.2 min .
  • TLC : Ethyl acetate/hexane (1:1); Rf ≈ 0.45 under UV 254 nm .

Advanced: How to address discrepancies between docking predictions and observed bioactivity?

Q. Answer :

Flexible Docking : Use AutoDock Vina with side-chain rotamer adjustments for the target protein’s active site.

MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability. RMSD >3 Å suggests false-positive docking .

Mutagenesis : Replace key residues (e.g., Ser123Ala in the catalytic site) to validate interaction necessity .

Basic: How to design a SAR study focusing on the 4-chlorobenzylidene and thiazole groups?

Q. Answer :

  • Variations : Synthesize analogs with:
    • Electron-withdrawing groups (e.g., NO2) on the benzylidene.
    • Thiazole replaced by oxazole or pyridine .
  • Assays : Test against target enzymes (IC50) and cancer cell lines (MTT assay). Correlate substituent effects with activity .

Advanced: Which crystallographic tools handle disorder/twinning in single-crystal structures?

Q. Answer :

  • SHELXL : Apply PART commands to model disordered 4-chlorophenyl rings. Refine occupancy factors iteratively .
  • OLEX2 : Use the TwinRotMat function to refine twinned data (e.g., two-domain twins) .
  • PLATON : Validate symmetry operations and detect missed twinning via ADDSYM .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide
Reactant of Route 2
Reactant of Route 2
3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.